(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol
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Overview
Description
(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol is a chemical compound with a unique structure that includes a hydroxyl group attached to an octahydro-isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol typically involves the reduction of corresponding ketones or aldehydes. One common method includes the catalytic hydrogenation of isoindole derivatives under specific conditions to achieve the desired stereochemistry . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into a leaving group.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
- N-[(1S,3aS,5S,7aR)-5-Hydroxy-3,3,5-trimethyl-7a-(3-{[2-(4-morpholinyl)ethyl]amino}-3-oxopropyl)octahydro-1H-inden-1-yl]nicotinamide
Uniqueness
(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aS,5S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8-/m0/s1 |
InChI Key |
DPOLLBMYIRHSRA-RNJXMRFFSA-N |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]2C[C@H]1O |
Canonical SMILES |
C1CC2CNCC2CC1O |
Origin of Product |
United States |
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